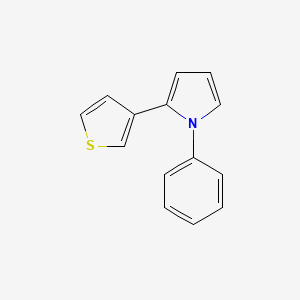
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole typically involves the reaction of phenylhydrazine with thiophene-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Pyrrole oxides
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated pyrrole derivatives
科学的研究の応用
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules may contribute to its biological activity.
類似化合物との比較
Similar Compounds
1-Phenyl-2-(thiophen-2-yl)-1H-pyrrole: Similar structure but with the thiophene ring at the 2-position.
1-Phenyl-2-(furan-3-yl)-1H-pyrrole: Contains a furan ring instead of a thiophene ring.
1-Phenyl-2-(pyridin-3-yl)-1H-pyrrole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is unique due to the presence of both a phenyl group and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold for the development of new materials and pharmaceuticals.
特性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
1-phenyl-2-thiophen-3-ylpyrrole |
InChI |
InChI=1S/C14H11NS/c1-2-5-13(6-3-1)15-9-4-7-14(15)12-8-10-16-11-12/h1-11H |
InChIキー |
NKDUOKUIVAZNET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


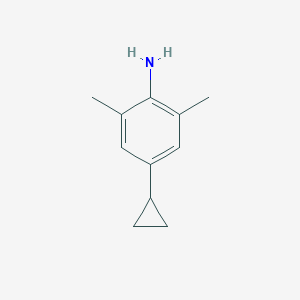
![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)
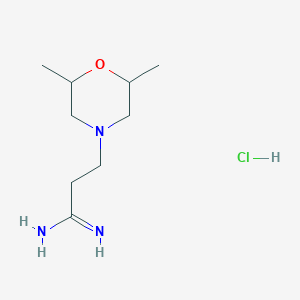

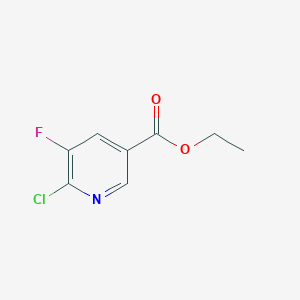
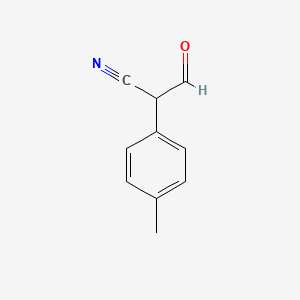

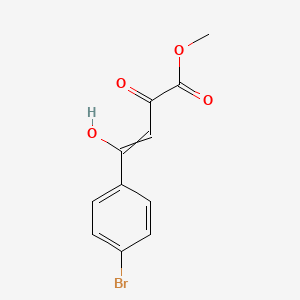


![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
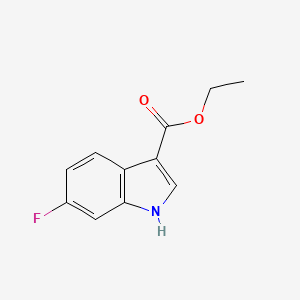
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
